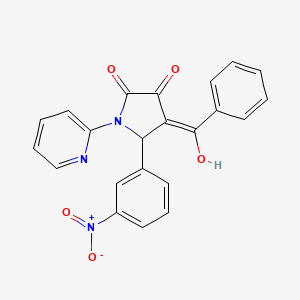
N-(2-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine-1'-carboxamide is a chemical compound used in scientific research. It is commonly referred to as MPHP-2201 and belongs to the class of synthetic cannabinoids. This compound is known for its ability to bind to cannabinoid receptors in the brain, which can lead to various biochemical and physiological effects.
作用机制
MPHP-2201 binds to cannabinoid receptors in the brain, which can lead to a variety of effects. This compound has been shown to activate CB1 receptors, which are mainly located in the brain, and CB2 receptors, which are mainly found in immune cells.
Biochemical and Physiological Effects:
The activation of CB1 receptors by MPHP-2201 can lead to various biochemical and physiological effects, including the release of dopamine, a neurotransmitter involved in the regulation of reward and pleasure. This compound has also been shown to have analgesic properties, which may be useful in the treatment of pain.
实验室实验的优点和局限性
One advantage of using MPHP-2201 in lab experiments is its high affinity for cannabinoid receptors, which makes it a useful tool for investigating the effects of synthetic cannabinoids on the brain and body. However, one limitation of this compound is its potential for abuse, which may make it difficult to control in certain experimental settings.
未来方向
There are several future directions for research involving MPHP-2201. One area of interest is the potential therapeutic uses of this compound, particularly in the treatment of pain and other neurological disorders. Another area of interest is the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPHP-2201 and other synthetic cannabinoids on the brain and body.
合成方法
The synthesis of MPHP-2201 involves several steps, including the reaction of 1-(2-methylphenyl)-2-nitropropene with pyrrolidine, followed by reduction with sodium borohydride. The resulting amine is then reacted with 1,4'-bipiperidine-1'-carboxylic acid to form the final product.
科学研究应用
MPHP-2201 has been used in various scientific research studies to investigate the effects of synthetic cannabinoids on the brain and body. This compound has been shown to have a high affinity for CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood.
属性
IUPAC Name |
N-(2-methylphenyl)-4-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2/c1-18-7-2-3-9-21(18)24-23(29)26-15-10-20(11-16-26)27-14-6-8-19(17-27)22(28)25-12-4-5-13-25/h2-3,7,9,19-20H,4-6,8,10-17H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMQMJLDTAZHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5353537.png)
![methyl [7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5353541.png)


![3-allyl-5-{2-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353552.png)
![3-(5-methyl-2-furyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5353560.png)
![5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353569.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5353577.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5353584.png)
![7-(3-fluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5353597.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isopropyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5353604.png)
![2-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5353610.png)
![3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine](/img/structure/B5353614.png)
